4-benzyl-12-propan-2-yl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Overview
Description
4-benzyl-12-propan-2-yl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including benzyl, propan-2-yl, propan-2-ylsulfanyl, oxa, thia, and diazatricyclo moieties. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-benzyl-12-propan-2-yl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core tricyclic structure, followed by the introduction of the various functional groups. Common reagents used in the synthesis include benzyl chloride, propan-2-yl bromide, and sulfur-containing compounds. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-benzyl-12-propan-2-yl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-12-propan-2-yl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 4-benzyl-12-propan-2-yl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include other tricyclic molecules with different functional groups, such as 4-benzyl-12-propan-2-yl-5-thia-11-oxa-8-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one and 4-benzyl-12-propan-2-yl-5-oxa-11-thia-8-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-12-propan-2-yl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S2/c1-13(2)17-10-16-18(12-26-17)28-20-19(16)21(25)24(22(23-20)27-14(3)4)11-15-8-6-5-7-9-15/h5-9,13-14,17H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZJUUYDBIEHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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